Technical Monograph: Strategic Synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
Technical Monograph: Strategic Synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
[1]
Strategic Analysis & Molecule Characterization[2][3]
Target Molecule:
Structural Deconstruction
The target molecule is an unsymmetrical vicinal diamine featuring a butane backbone. The critical structural motif is the 1,2-diamine functionality where:
-
Position 1 (Terminal): Contains a primary amine (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Position 2 (Internal): Contains a tertiary amine substituted with ethyl and methyl groups.[1]
This specific substitution pattern suggests a "Strecker-type" disconnection.[1][2][3] The internal tertiary amine is sterically crowded, making direct alkylation of a primary diamine difficult to control regioselectively. Therefore, constructing the carbon skeleton around the nitrogen via cyanation is the most atom-economical and robust approach.
Retrosynthetic Pathway
The most logical disconnection is at the C1-C2 bond via a nitrile precursor.[1]
-
Precursor:
-Aminonitrile (2-(ethyl(methyl)amino)butanenitrile)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Starting Materials: Propanal +
-Ethylmethylamine + Cyanide source.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
This route (The Strecker Synthesis) is preferred over the alkylation of 1,2-diaminobutane due to the high probability of over-alkylation and the difficulty in differentiating the two nitrogen centers in a direct alkylation strategy.
Primary Synthesis Pathway: The Modified Strecker Protocol
This protocol utilizes a "one-pot" modified Strecker reaction followed by a hydride reduction.[1][2] This method minimizes the handling of unstable iminium intermediates.
Reaction Scheme Visualization
Figure 1: Two-stage synthesis pathway via α-aminonitrile intermediate.
Phase 1: Formation of α-Aminonitrile[1]
Reaction: Condensation of propanal with
Reagents & Stoichiometry:
| Component | Equiv. | Role | Critical Note |
|---|---|---|---|
| Propanal | 1.0 | Electrophile | Freshly distilled to remove propionic acid.[1] |
|
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add anhydrous acetonitrile (50 mL) and
-ethylmethylamine (1.1 equiv). Cool to 0°C in an ice bath. -
Addition 1: Add propanal (1.0 equiv) dropwise over 15 minutes. Allow the solution to stir for 30 minutes at 0°C to form the hemiaminal/iminium species.
-
Addition 2: Add ZnI
(5 mol%). Then, add TMSCN (1.2 equiv) dropwise via syringe. Caution: TMSCN releases HCN upon hydrolysis.[1] Work in a well-ventilated fume hood.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.[1]
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc) or GC-MS. The disappearance of the aldehyde peak indicates completion.
-
Workup: Quench carefully with saturated NaHCO
. Extract with Diethyl Ether (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> mL). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo.
Phase 2: Reduction to Diamine[1]
Reaction: Reduction of the nitrile group (
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck RBF equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
or Ar).[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Slurry Preparation: Suspend LiAlH
(2.5 equiv) in anhydrous THF (100 mL). Cool to 0°C.[12]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Addition: Dissolve the crude
-aminonitrile from Phase 1 in anhydrous THF (30 mL). Add this solution dropwise to the LAH slurry. Exothermic reaction: Control addition rate to maintain gentle reflux.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 6–12 hours. The nitrile reduction is difficult and requires thermal energy to go to completion.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (where
= grams of LAH used). -
mL 15% NaOH solution.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
mL water.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
mL water (where
-
Filtration: A white granular precipitate (aluminum salts) will form.[1] Filter through a pad of Celite.[1] Rinse the pad with THF.[1][3]
-
Isolation: Concentrate the filtrate to obtain the crude diamine oil.
Purification & Validation Logic (Self-Validating System)
Amines are notorious for carrying impurities.[1] A simple evaporation is insufficient.[1] We utilize the basicity difference between the product (a diamine) and neutral byproducts to purify via Acid-Base Extraction .[1]
Purification Workflow
Figure 2: Acid-Base extraction protocol ensures removal of non-basic impurities.[1]
Analytical Validation Criteria
-
Physical State: Colorless to pale yellow oil.[1] Hygroscopic.
-
H NMR (CDCl
, 400 MHz):- 0.9–1.0 (t, 3H, propyl terminal methyl).
-
1.0–1.1 (t, 3H,
-ethyl methyl). -
2.2 (s, 3H,
-methyl). -
2.4–2.6 (m, multiplet,
-ethyl and backbone methine). -
2.7–2.9 (m, 2H, terminalngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).
-
Mass Spectrometry (ESI+):
m/z.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Alternative Stereoselective Route (Chiral Pool)
If the specific enantiomer (e.g.,
Strategy: Start from (S)-2-Aminobutyric acid .[1]
-
Amide Formation: React amino acid with coupling agents to form the amide (preserves chirality).[1]
-
Reduction: Reduce both the amide and the carboxylic acid? No.
-
Better Path: Convert (S)-2-aminobutyric acid to the (S)-2-(ethyl(methyl)amino)butanamide .
-
Step A: Reductive alkylation of the amine (difficult to control mono-ethyl mono-methyl).[1]
-
Refined Path: Use (S)-2-bromobutyric acid .[1]
-
Step A: Displacement with
-ethylmethylamine (Inversion of configurationngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> R). -
Step B: Amidation of acid (e.g., with
or via ester). -
Step C: Reduction of amide to amine.[1]
-
Note: The Strecker route described in Section 2 is superior for general synthesis.[1] The Chiral Pool route is reserved for high-value asymmetric requirements.
Safety & Hazard Control
| Hazard Class | Critical Control Point | Mitigation Strategy |
| Acute Toxicity | TMSCN / Cyanide | Use in a hood with a cyanide antidote kit available.[1][3] Treat waste with bleach (hypochlorite) to oxidize cyanide before disposal.[1] |
| Pyrophoric | LiAlH | Reacts violently with water. Use anhydrous solvents.[1][2][3] Quench under inert gas with extreme caution. |
| Corrosive/Irritant | Amines | Wear butyl rubber gloves.[1] Amines can cause severe eye damage; use face shields.[1] |
References
-
Strecker Reaction Overview
-
Strecker, A. (1850).[1][10] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Modern Application:[1][3] Zuend, S. J., et al. (2009). "Scaleable synthesis of allylic amines and alpha-amino nitriles." Journal of Organic Chemistry. Link[1]
-
-
Nitrile Reduction Protocols
-
Synthesis of Unsymmetrical Diamines
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580–2627. Link
-
-
Chemical Structure Validation
Sources
- 1. N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine | C7H18N2 | CID 25219283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 6. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
